N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C24H26FN3O5S2 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 519.12979145 g/mol and the complexity rating of the compound is 877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis methods and chemical properties of compounds with structures similar to N1-{4-[(diethylamino)sulfonyl]phenyl}-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)glycinamide. For example, the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate undergoes reactions yielding α-fluoro-α,β-unsaturated sulfones, illustrating the compound's role in the synthesis of vinyl fluorides from fluoromethyl phenyl sulfone (McCarthy et al., 1990). This highlights its potential in creating building blocks for further chemical synthesis.
Prodrug Development
Compounds structurally related to N1-{4-[(diethylamino)sulfonyl]phenyl}-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)glycinamide have been studied as potential prodrugs. For instance, various N-acyl derivatives of model sulfonamides have been synthesized and evaluated, demonstrating the compound's relevance in prodrug formulations aiming at enhanced solubility and bioavailability (Larsen et al., 1988).
Molecular Docking and Spectroscopic Studies
Spectroscopic and quantum mechanical studies, including molecular docking, have been performed on related compounds, such as Bicalutamide, characterized by similar functional groups. These studies provide insights into the molecular interactions, stability, and electronic properties of such compounds, offering a foundation for drug design and discovery (Chandralekha et al., 2019).
Novel Insecticides
Research on compounds with similar sulfonyl and fluorophenyl groups has led to the development of novel insecticides like Flubendiamide, showcasing the application of such chemical structures in creating effective pest control solutions with unique modes of action (Tohnishi et al., 2005).
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S2/c1-3-27(4-2)34(30,31)23-16-12-20(13-17-23)26-24(29)18-28(21-14-10-19(25)11-15-21)35(32,33)22-8-6-5-7-9-22/h5-17H,3-4,18H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRZRMLUNMSXPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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